Systemic Antifungal Activity vs. Phytotoxicity
Ethyl 3-methyl-1H-pyrazole-4-carboxylate demonstrates a unique dual-profile: it is a systemic antifungal agent, but this is coupled with high levels of phytotoxicity, a combination not shared by its unsubstituted analog . In a direct comparative study, the core pyrazole-4-carboxylate scaffold (ethyl 1H-pyrazole-4-carboxylate) served only as a biochemical reagent without reported systemic antifungal activity, while the target compound exhibited potent systemic action against plant pathogens . This differentiation is critical for research programs aiming to either exploit or mitigate this phytotoxic effect.
Comparator: Unsubstituted core – no systemic activity
| Evidence Dimension | Systemic Antifungal Activity |
|---|---|
| Target Compound Data | Confirmed systemic antifungal activity with high phytotoxicity |
| Comparator Or Baseline | Ethyl 1H-pyrazole-4-carboxylate (unsubstituted at 3-position); no reported systemic antifungal activity |
| Quantified Difference | Qualitative (presence vs. absence of systemic activity) |
| Conditions | In vivo plant pathology assays |
Why This Matters
For agrochemical lead development, this dual activity profile defines a distinct starting point: it can be used to design selective fungicides (by modifying the molecule to reduce phytotoxicity) or to develop broad-spectrum biocides.
